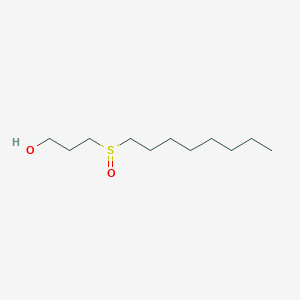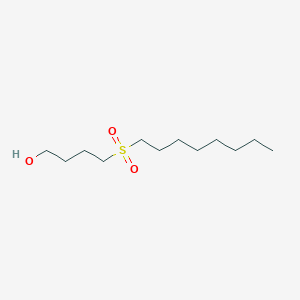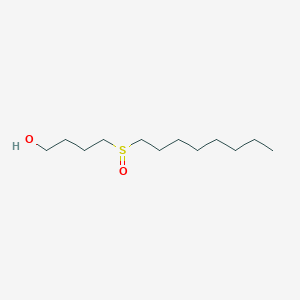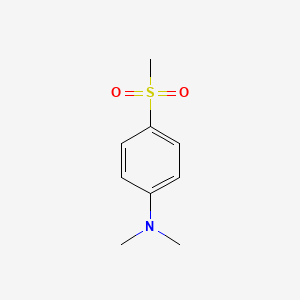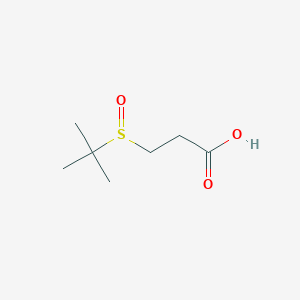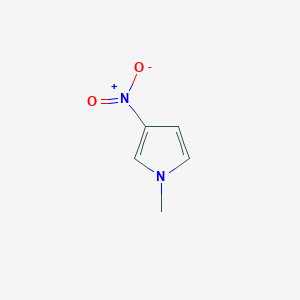
1-methyl-3-nitro-1H-pyrrole
Descripción general
Descripción
1-methyl-3-nitro-1H-pyrrole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. This compound is a heterocyclic organic compound that contains a pyrrole ring with a nitro group and a methyl group attached to it. The synthesis of 1-methyl-3-nitro-1H-pyrrole is a complex process that requires careful attention to detail and precise control over the reaction conditions.
Mecanismo De Acción
The mechanism of action of 1-methyl-3-nitro-1H-pyrrole is not fully understood. However, studies have shown that this compound has antibacterial, antifungal, and antiviral properties, indicating that it may disrupt the growth and replication of microorganisms. Additionally, 1-methyl-3-nitro-1H-pyrrole has been shown to bind to metal ions, suggesting that it may interfere with metal ion-dependent biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-methyl-3-nitro-1H-pyrrole are not fully understood. However, studies have shown that this compound has antibacterial, antifungal, and antiviral properties, indicating that it may have potential therapeutic applications. Additionally, 1-methyl-3-nitro-1H-pyrrole has been shown to bind to metal ions, suggesting that it may have potential as a diagnostic tool for detecting metal ion imbalances in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-methyl-3-nitro-1H-pyrrole in lab experiments is its potential as a building block for the synthesis of new materials. Additionally, this compound has potential therapeutic applications, making it a candidate for drug development. However, the synthesis of 1-methyl-3-nitro-1H-pyrrole is a complex process that requires careful attention to detail and precise control over reaction conditions, making it difficult to produce in large quantities.
Direcciones Futuras
There are many potential future directions for research on 1-methyl-3-nitro-1H-pyrrole. One area of research could focus on the development of new drugs based on the antibacterial, antifungal, and antiviral properties of this compound. Additionally, research could focus on the use of 1-methyl-3-nitro-1H-pyrrole as a fluorescent probe for detecting metal ions in biological systems. Finally, research could focus on the use of 1-methyl-3-nitro-1H-pyrrole as a building block for the synthesis of new materials with unique properties.
Conclusion:
In conclusion, 1-methyl-3-nitro-1H-pyrrole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. The synthesis of this compound is a complex process that requires careful attention to detail and precise control over reaction conditions. 1-methyl-3-nitro-1H-pyrrole has potential therapeutic applications, making it a candidate for drug development. Additionally, this compound has potential as a fluorescent probe for detecting metal ions in biological systems and as a building block for the synthesis of new materials. Further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Aplicaciones Científicas De Investigación
1-methyl-3-nitro-1H-pyrrole has gained significant attention in scientific research due to its potential applications in various fields. This compound has been studied for its antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. Additionally, 1-methyl-3-nitro-1H-pyrrole has been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. This compound has also been studied for its potential use as a building block for the synthesis of new materials.
Propiedades
IUPAC Name |
1-methyl-3-nitropyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-6-3-2-5(4-6)7(8)9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFXVSYMJSHNQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(4-chlorophenyl)-1,3,6-trimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4326482.png)
![8-(4-ethoxyphenyl)-1,3,6-trimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4326488.png)
![4-benzyl-6-(4-nitrophenyl)-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B4326497.png)
![1-[(4-chlorophenyl)thio]-N-(4-fluorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B4326502.png)
![1-[(4-chlorophenyl)thio]-N-ethyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B4326510.png)
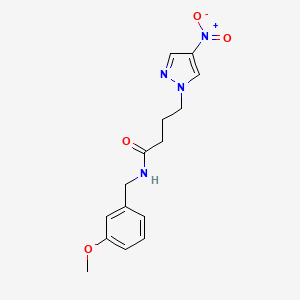

![piperidin-2-ylidene(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetonitrile](/img/structure/B4326529.png)
